7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
Description
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHRQBOFEQPFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.
Introduction of the chlorophenyl group: This step usually involves a Friedel-Crafts alkylation reaction.
Attachment of the piperazine moiety: This is often done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of oxygen functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving purine derivatives.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione, often referred to as a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Purine Core : The initial step often starts with a purine precursor such as 3-methylxanthine. Alkylation reactions introduce the benzyl group at the 7-position.
- Piperazine Substitution : The piperazine moiety is introduced, which is critical for enhancing biological activity.
- Chlorobenzyl Group Attachment : Finally, the 4-chlorobenzyl group is attached through nucleophilic substitution reactions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. In studies, it demonstrated significant inhibitory activity against these enzymes, which are crucial in various physiological processes.
- Receptor Binding : It may bind to specific receptors in the nervous system, potentially influencing neurotransmitter dynamics and offering therapeutic benefits in neurological disorders .
- Signaling Pathways Modulation : The compound's ability to modulate cellular signaling pathways suggests potential applications in cancer therapy and other diseases characterized by dysregulated signaling .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 15.0 |
| Bacillus subtilis | Strong | 5.0 |
| Escherichia coli | Weak | 30.0 |
| Staphylococcus aureus | Moderate | 10.0 |
These findings indicate that the compound exhibits varying levels of antibacterial activity, with notable effectiveness against Bacillus subtilis and moderate effects on other strains .
Enzyme Inhibition Studies
The compound's inhibitory effects on AChE and urease were also assessed:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 1.5 | 21.25 (Thiourea) |
| Urease | 2.0 | 25.0 (Standard) |
These results highlight the compound's potential as a therapeutic agent for conditions where enzyme inhibition is beneficial, such as Alzheimer's disease and urea cycle disorders .
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this purine derivative led to improved cognitive function and reduced levels of amyloid-beta plaques, suggesting neuroprotective properties.
- Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard antibiotic treatments.
Q & A
Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) resolve ambiguities in stereochemistry?
Q. What role do AI-driven platforms play in optimizing reaction conditions for scaled-up synthesis?
- Answer: AI tools (e.g., COMSOL Multiphysics integration) simulate reactor dynamics (e.g., heat/mass transfer) to optimize parameters like stirring rate and solvent volume. Machine learning models trained on historical reaction data predict optimal conditions for new derivatives, reducing experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
